molecular formula C25H21N3 B6509724 3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 902598-06-5

3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509724
CAS No.: 902598-06-5
M. Wt: 363.5 g/mol
InChI Key: SVWKOQDHVJFDPS-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at positions 3 and 5 with 4-methylphenyl groups. The molecular formula is C₂₅H₂₁N₃, with an average molecular mass of 363.464 g/mol and a monoisotopic mass of 363.173548 g/mol . Its structure combines the planar aromaticity of quinoline with the pyrazole ring, which may enhance π-π stacking interactions and influence biological activity.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-17-7-11-19(12-8-17)15-28-16-22-24(20-13-9-18(2)10-14-20)26-27-25(22)21-5-3-4-6-23(21)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKOQDHVJFDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazoloquinoline Core

Compound A : 8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
  • Molecular Formula : C₂₅H₂₁N₃
  • Key Differences : Substituents at positions 3 (phenyl) and 8 (methyl) instead of 3 and 5 (both 4-methylphenyl).
  • Properties : Similar molecular weight (363.464 g/mol) but distinct electronic effects due to phenyl (electron-neutral) vs. methylphenyl (electron-donating) groups .
Compound B : 5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
  • Molecular Formula : C₂₆H₂₂FN₃O₂
  • Key Differences : Fluorine and methoxy groups introduce electron-withdrawing and polar effects, increasing molecular weight to 463.48 g/mol .
Compound C : 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline
  • Molecular Formula : C₂₆H₂₂FN₃O₂
  • Key Differences : Ethoxy (electron-donating) and fluorobenzyl (electron-withdrawing) groups.
  • Synthetic Route: Likely involves Pd-catalyzed cross-coupling, similar to ’s method for 4k (quinoline derivatives) .

Structural Modifications in Fused Ring Systems

Compound D : 3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
  • Molecular Formula : C₂₈H₂₅FN₂O₂
  • Key Differences: Addition of a dioxane ring fused to the quinoline core.

Amino-Substituted Derivatives

Compound E : 3,4-Diamino-1H-pyrazolo[4,3-c]quinoline
  • Key Differences: Primary amino groups at positions 3 and 4.
  • Synthetic Strategy: Derived from 2,4-dichloroquinoline-3-carbonitrile, as reported in .
  • Biological Relevance: Amino groups may enhance interactions with biological targets (e.g., kinases) .

Comparison with Other Methods

  • Multicomponent Reactions: highlights L-proline-catalyzed cyclization for dihydroquinoline derivatives, yielding 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. These methods favor regioselectivity but require oxidation for full aromatization .
  • Microwave-Assisted Synthesis: Improved yields (40–50% → 60–70%) for pyrazoloquinolines, as noted in .

Physicochemical Properties

Melting Points and Stability

Compound Melting Point (°C) Stability Notes
Target Compound Not reported Likely stable due to full aromatization
4k () 223–225 Stable crystalline solid
7f () 248–251 Higher mp due to ester groups
16a () 239–240 Sensitive to oxidation

Solubility and Lipophilicity

  • The target compound’s two 4-methylphenyl groups reduce polarity, likely decreasing aqueous solubility compared to methoxy- or amino-substituted analogs (e.g., Compound B or E).
  • Fluorine in Compound B increases hydrophobicity (cLogP ~4.5 vs. ~5.2 for the target compound) .

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